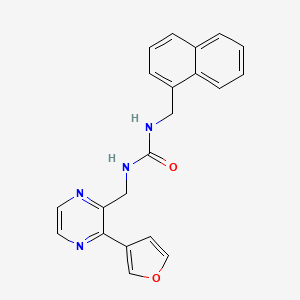
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological effects, including anti-inflammatory, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Anti-inflammatory Activity
Research indicates that urea derivatives exhibit significant anti-inflammatory properties. For instance, a related compound, SA13353, demonstrated potent inhibitory effects on lipopolysaccharide (LPS)-induced TNF-alpha production in vitro. This suggests that similar urea derivatives may also inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .
Antiviral Activity
N-Heterocycles, including those with furan and pyrazine moieties, have been explored for their antiviral potential. Compounds with similar structures have shown promising activity against various viruses. For example, modifications at specific positions on the heterocyclic rings have led to enhanced inhibitory effects on viral replication, indicating that this compound may also possess antiviral properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of bis-aryl urea compounds. A notable investigation into a related bis-aryl urea revealed its ability to inhibit tumor proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis through the Bid/Bax/Cytochrome C/caspase pathway, with cathepsin D identified as a key mediator . This suggests that this compound could similarly affect cancer cell viability.
Case Studies and Research Findings
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cytokine Production : Similar compounds have been shown to downregulate inflammatory cytokines.
- Induction of Apoptosis : The activation of apoptotic pathways suggests a mechanism for anticancer activity.
- Viral Replication Interference : Structural modifications can enhance the binding affinity to viral proteins.
Eigenschaften
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(24-12-16-6-3-5-15-4-1-2-7-18(15)16)25-13-19-20(23-10-9-22-19)17-8-11-27-14-17/h1-11,14H,12-13H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSHGRJFHYHJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














